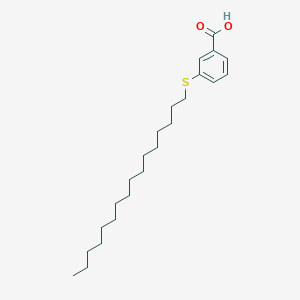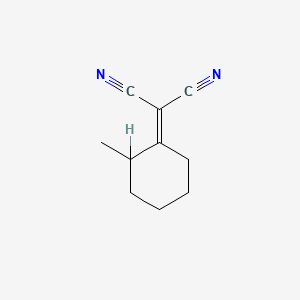
3-(Hexadecylthio)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Hexadecylthio)benzoic acid: is an organic compound with the molecular formula C23H38O2S and a molecular weight of 378.622 g/mol It is a derivative of benzoic acid, where a hexadecylthio group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hexadecylthio)benzoic acid typically involves the introduction of a hexadecylthio group to a benzoic acid derivative. One common method is the nucleophilic substitution reaction where a thiol group is introduced to a halogenated benzoic acid derivative under basic conditions. The reaction can be carried out using hexadecylthiol and a suitable base like sodium hydroxide or potassium carbonate in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar nucleophilic substitution reactions. The process would be optimized for yield and purity, potentially involving multiple purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-(Hexadecylthio)benzoic acid can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: 3-(Hexadecylthio)benzoic acid is used as a building block in organic synthesis, particularly in the preparation of more complex molecules
Biology and Medicine: In biological research, derivatives of benzoic acid, including this compound, are studied for their potential biological activities. These compounds can be investigated for their antimicrobial, antifungal, or anticancer properties.
Industry: In the industrial sector, this compound can be used in the formulation of specialty chemicals, surfactants, and lubricants. Its long alkyl chain provides hydrophobic properties, making it useful in various applications requiring water-repellent characteristics.
Mechanism of Action
The mechanism of action of 3-(Hexadecylthio)benzoic acid depends on its specific application. In general, the compound can interact with biological membranes due to its amphiphilic nature, potentially disrupting membrane integrity or function. The hexadecylthio group can also participate in redox reactions, influencing cellular oxidative stress levels.
Molecular Targets and Pathways:
Membrane Interaction: The long alkyl chain can insert into lipid bilayers, affecting membrane fluidity and permeability.
Redox Reactions: The thioether group can undergo oxidation, impacting cellular redox balance and signaling pathways.
Comparison with Similar Compounds
3-(Heptyloxy)benzoic acid: Similar in structure but with a heptyloxy group instead of a hexadecylthio group.
Benzoic acid derivatives: Various derivatives with different substituents on the benzene ring.
Uniqueness: 3-(Hexadecylthio)benzoic acid is unique due to the presence of a long hexadecylthio chain, which imparts distinct hydrophobic properties and potential for specific interactions with biological membranes. This differentiates it from other benzoic acid derivatives that may have shorter or different substituents.
Properties
IUPAC Name |
3-hexadecylsulfanylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-26-22-18-16-17-21(20-22)23(24)25/h16-18,20H,2-15,19H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFMYAXYAXTPTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCSC1=CC=CC(=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-{1-amino-2-[(4-chlorophenyl)sulfanyl]ethylidene}-2-cyanoacetohydrazide](/img/structure/B7772162.png)
![2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B7772176.png)
![3-[(3-methylbenzoyl)amino]benzoic Acid](/img/structure/B7772183.png)



![(5E)-3-cyclohexyl-5-[(3-hydroxyanilino)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7772195.png)




